Acetamide,N-(3,5-dithioxo-1,2,4-triazolidin-4-YL)-
Description
Acetamide,N-(3,5-dithioxo-1,2,4-triazolidin-4-YL)- is a heterocyclic compound featuring a 1,2,4-triazolidine core substituted with two thione (C=S) groups at positions 3 and 5 and an acetamide moiety at position 4.
Properties
Molecular Formula |
C4H6N4OS2 |
|---|---|
Molecular Weight |
190.3 g/mol |
IUPAC Name |
N-[3,5-bis(sulfanylidene)-1,2,4-triazolidin-4-yl]acetamide |
InChI |
InChI=1S/C4H6N4OS2/c1-2(9)7-8-3(10)5-6-4(8)11/h1H3,(H,5,10)(H,6,11)(H,7,9) |
InChI Key |
WAXJHWQPXBOMBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN1C(=S)NNC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3,5-dithioxo-1,2,4-triazolidin-4-yl)- typically involves the reaction of acetamide with a triazolidine derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(3,5-dithioxo-1,2,4-triazolidin-4-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert dithioxo groups to thiol groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Scientific Research Applications
Acetamide, N-(3,5-dithioxo-1,2,4-triazolidin-4-yl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(3,5-dithioxo-1,2,4-triazolidin-4-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison
Key Observations :
- Thione vs.
- Ring Saturation : The triazolidine core (saturated) in the target compound vs. triazole (unsaturated) in ’s analog impacts conformational flexibility and metabolic stability .
- Biological Activity : Methazolamide (MZA) demonstrates carbonic anhydrase inhibition due to its sulfonamide group, whereas the target’s acetamide and thione groups may favor different enzyme interactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
